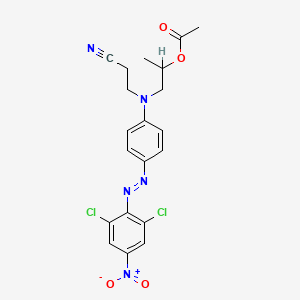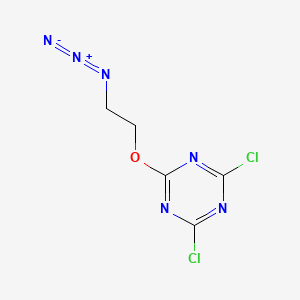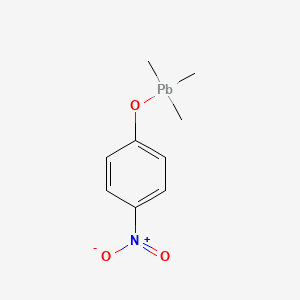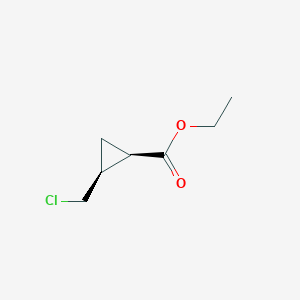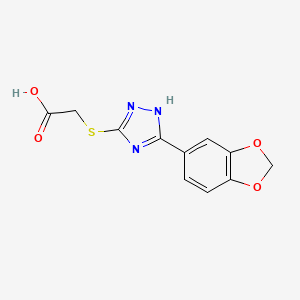
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a benzodioxole ring, a triazole ring, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the addition of the thioacetic acid group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl(oxo)acetic acid: Shares the benzodioxole ring but lacks the triazole and thioacetic acid moieties.
{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Similar structure but with an oxadiazole ring instead of a triazole ring.
Uniqueness
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- is unique due to its combination of a benzodioxole ring, a triazole ring, and a thioacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
77803-56-6 |
|---|---|
Molecular Formula |
C11H9N3O4S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H9N3O4S/c15-9(16)4-19-11-12-10(13-14-11)6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,15,16)(H,12,13,14) |
InChI Key |
JATLLEIKDJWZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


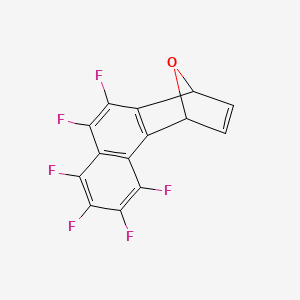
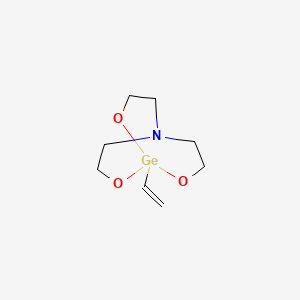
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)
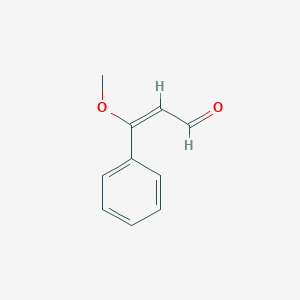
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
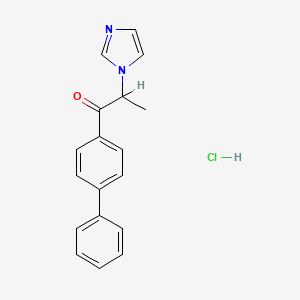
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)
